Tug-469

Description

Properties

IUPAC Name |

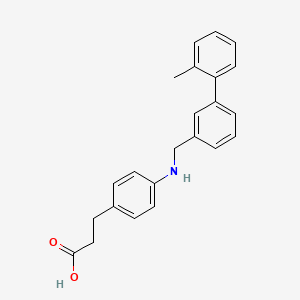

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXKSLKGSSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236109-67-3 | |

| Record name | TUG-469 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUG-469 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TUG-469: A Technical Guide to its Mechanism of Action at the FFA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TUG-469 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1] Activation of FFA1 potentiates glucose-stimulated insulin secretion (GSIS), positioning it as a key therapeutic target for type 2 diabetes without the inherent risk of hypoglycemia associated with other secretagogues.[1] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its signaling pathways, pharmacological profile, and the experimental methodologies used for its characterization. This compound functions as a Gαq-biased agonist, potently activating canonical G-protein signaling cascades while avoiding significant engagement of the β-arrestin pathway, a profile that may offer advantages in minimizing receptor desensitization and preserving therapeutic efficacy.

Introduction: The FFA1 Receptor

The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a class A GPCR that is activated by medium and long-chain free fatty acids (FFAs).[1] It acts as a crucial metabolic sensor, linking nutrient availability to hormonal responses.[1] Upon activation in pancreatic β-cells, FFA1 couples primarily to the Gαq/11 subunit of heterotrimeric G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ concentration is a primary driver for the amplification of glucose-stimulated insulin secretion.

This compound: A Potent and Selective FFA1 Agonist

This compound, chemically described as 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, emerged from structure-activity relationship studies as a highly potent and selective full agonist of the FFA1 receptor.[1] Its pharmacological profile demonstrates significant potency for FFA1 with over 200-fold selectivity against the related receptor FFA4, making it a valuable tool for dissecting FFA1-specific functions.

Mechanism of Action: Gαq-Biased Agonism

The primary mechanism of action for this compound is the robust activation of the Gαq-PLC-Ca2+ signaling pathway. However, a critical aspect of its pharmacology is its nature as a biased agonist. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Evidence suggests that while FFA1 can be targeted to the β-arrestin pathway by some ligands, its canonical signaling, particularly towards extracellular signal-regulated kinase (ERK) activation, is mediated through G-protein pathways and is independent of β-arrestin. This compound's activity profile is heavily skewed towards Gαq activation, with minimal or no engagement of β-arrestin-mediated signaling. This bias is therapeutically significant, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can lead to tachyphylaxis (diminished response) upon chronic dosing. By avoiding this pathway, this compound may promote sustained insulin secretion and therapeutic benefit.

Gαq-Mediated Signaling Pathway

The canonical pathway activated by this compound is illustrated below. Binding of this compound to the FFA1 receptor induces a conformational change that facilitates the activation of Gαq/11, leading to a rise in intracellular calcium and the potentiation of insulin secretion.

Quantitative Pharmacological Data

The potency of this compound has been characterized across multiple functional assays. The data consistently demonstrate high potency in Gαq-mediated pathways (calcium mobilization) and significantly lower potency in assays measuring cAMP levels, which are typically modulated by Gαs or Gαi proteins. This profile confirms the selective coupling of this compound-activated FFA1 to the Gαq pathway.

Table 1: Potency of this compound at the Human FFA1 Receptor

| Assay Type | Measured Endpoint | Cell Line | pEC₅₀ | EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Calcium Mobilization | Intracellular Ca²⁺ release | 1321N1-hFFA1 | 7.77 | 17 | |

| cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | 1321N1-hFFA1 | 6.85 | 141 | |

| Cellular Impedance | Dynamic Mass Redistribution | 1321N1-hFFA1 | 6.96 | 110 | |

| Cellular Impedance | Dynamic Mass Redistribution | INS-1 (endogenous) | 6.34 | 462 | |

| Dynamic Mass Redistribution | Label-free DMR | CHO-K1-hFFA1 | 7.73 | 19 |

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound

| Receptor | Assay Type | pEC₅₀ | EC₅₀ (µM) | Selectivity (FFA1/FFA4) | Reference |

|---|---|---|---|---|---|

| Human FFA1 | Calcium Mobilization | 7.77 | 0.017 | >200-fold |

| Human FFA4 | Calcium Mobilization | 5.38 | 4.2 | | |

Key Experimental Methodologies

The characterization of this compound relies on a suite of well-established in vitro cell-based assays. Below are the detailed methodologies for the key experiments.

Calcium Mobilization Assay

This assay directly measures the primary signaling event following Gαq activation.

-

Objective: To quantify the potency and efficacy of this compound in stimulating intracellular calcium release via the FFA1 receptor.

-

Cell Line: 1321N1 or HEK293 cells stably expressing the human FFA1 receptor.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon receptor activation by an agonist, IP3-mediated Ca²⁺ release from the endoplasmic reticulum causes an increase in intracellular Ca²⁺ concentration. This increase is detected as a change in the fluorescence intensity of the dye.

-

Protocol Outline:

-

Cell Plating: Seed 1321N1-hFFA1 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add a loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) and probenecid (to prevent dye extrusion). Incubate for approximately 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

-

Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: The instrument automatically injects the this compound solution from the compound plate into the cell plate.

-

Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

Data Analysis: The response is calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence. Data are normalized to a maximal response and plotted against the logarithm of the agonist concentration to determine the EC₅₀ value using a four-parameter logistic equation.

-

β-Arrestin Recruitment Assay

While direct data for this compound is not prominently available, this methodology is critical for establishing biased agonism for any GPCR ligand.

-

Objective: To determine if this compound induces the recruitment of β-arrestin to the FFA1 receptor.

-

Principle: This assay typically uses resonance energy transfer (BRET or FRET) or enzyme fragment complementation (EFC) technologies. In a BRET assay, the FFA1 receptor is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). If the agonist induces their interaction, the proteins are brought into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor, which can be measured.

-

Protocol Outline (BRET-based):

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for FFA1-Rluc and β-arrestin-YFP.

-

Cell Plating: Plate transfected cells into white, opaque 96-well microplates.

-

Agonist Stimulation: 24-48 hours post-transfection, replace the medium with assay buffer and add serial dilutions of this compound. Incubate for a defined period (e.g., 15-30 minutes).

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

Signal Detection: Immediately measure the luminescence emissions at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates β-arrestin recruitment.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures a key downstream signaling event common to many GPCRs.

-

Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.

-

Principle: Activation of the Gαq pathway can lead to the activation of the MAPK/ERK cascade. This assay uses Western blotting with phosphorylation-specific antibodies to detect the activated (phosphorylated) form of ERK1/2.

-

Protocol Outline:

-

Cell Culture and Starvation: Culture FFA1-expressing cells to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.

-

Agonist Treatment: Treat cells with various concentrations of this compound for a short time course (e.g., 5, 10, 20 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using densitometry. The p-ERK signal is normalized to the total ERK signal to determine the fold-change in phosphorylation over baseline.

-

Conclusion and Therapeutic Implications

This compound is a potent and selective FFA1 agonist that acts through a Gαq-biased mechanism of action. It robustly activates the canonical Gαq-PLC-Ca²⁺ pathway, leading to the potentiation of glucose-stimulated insulin secretion, while demonstrating minimal engagement of alternative signaling pathways such as those mediated by cAMP or β-arrestin. This signaling profile is highly desirable for a therapeutic agent targeting type 2 diabetes, as the G-protein bias may minimize receptor desensitization and internalization, potentially leading to a more sustained clinical response. The detailed pharmacological and mechanistic understanding of this compound provides a strong foundation for its continued investigation and development as a novel antidiabetic agent.

References

Tug-469 and the GPR40 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic agonist Tug-469 and its interaction with the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This compound is a potent and selective agonist for this receptor, making it a valuable tool for studying GPR40-mediated signaling and a potential candidate for further drug development.[1][2][3]

Core Concepts: The GPR40 Signaling Cascade

GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[4][5] Its natural ligands are medium and long-chain free fatty acids (FFAs). The activation of GPR40 by agonists like this compound initiates a signaling cascade that enhances the secretion of insulin in a glucose-dependent manner, which mitigates the risk of hypoglycemia often associated with other antidiabetic medications.

The primary signaling pathway downstream of GPR40 activation involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC) and, importantly, protein kinase D1 (PKD1). The activation of PKD1 has been shown to be a key step in the GPR40-mediated potentiation of second-phase insulin secretion and is associated with the depolymerization of F-actin, which facilitates the movement of insulin granules to the plasma membrane for release.

Interestingly, some synthetic GPR40 agonists have been shown to also signal through Gs, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion. However, this compound's primary mechanism is understood to be through the Gαq/11 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its activity on GPR40 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (hFFA1/GPR40) | 19 nM | Recombinant 1321N1 cells | |

| pEC50 (hFFA1/GPR40) | 7.73 | Not specified | |

| EC50 (FFA4/GPR120) | 4.4 µM | Recombinant 1321N1 cells | |

| Selectivity (FFA1 vs. FFA4) | >200-fold | Recombinant 1321N1 cells | |

| EC50 in presence of 2.5% albumin | 250 nM | Not specified |

Table 2: In Vitro Functional Activity of this compound

| Concentration | Effect | Cell Line | Glucose Concentration | Reference |

| 10 µM | Increased insulin secretion | Not specified | 10 mM | |

| 5 µM | Significantly increased insulin secretion | INS-1 cells | 16.7 mM |

Table 3: In Vivo Efficacy of this compound

| Dose | Administration Route | Animal Model | Effect | Reference |

| 5 mg/kg | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Significantly improved glucose tolerance | |

| 5 mg/kg | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Reduced blood glucose level at 60 and 90 min post-glucose |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound's activity.

Calcium Mobilization Assay

This assay is used to determine the potency of GPR40 agonists by measuring changes in intracellular calcium concentration upon receptor activation.

-

Cell Culture: 1321N1 cells recombinantly expressing human FFA1 (GPR40) are cultured in appropriate media and seeded into 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: Various concentrations of this compound are added to the wells.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.

Impedance-Based Assay for Cellular Response

This label-free method measures changes in cellular morphology and adhesion upon receptor stimulation, which can be correlated with cellular signaling events.

-

Cell Seeding: INS-1 (rat insulinoma) cells are seeded into specialized microelectronic sensor arrays (e.g., E-plates).

-

Baseline Measurement: The instrument records the baseline impedance of the cell monolayer.

-

Compound Stimulation: this compound is added to the wells at various concentrations.

-

Impedance Monitoring: Changes in impedance are monitored in real-time. These changes reflect the integrated cellular response to the agonist.

-

Data Analysis: The cell index, derived from the impedance measurements, is plotted against time and concentration to quantify the cellular response.

In Vivo Glucose Tolerance Test

This experiment assesses the effect of a compound on glucose metabolism in a living organism.

-

Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are used.

-

Fasting: Mice are fasted for a period of 6 hours prior to the experiment.

-

Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal injection.

-

Glucose Challenge: After a set time following compound administration (e.g., 1 hour), a bolus of glucose (e.g., 2.5 g/kg) is injected intraperitoneally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after the glucose challenge, and blood glucose levels are measured.

-

Data Analysis: Blood glucose levels are plotted over time to generate glucose tolerance curves. The area under the curve (AUC) can be calculated to quantify the overall effect on glucose disposal.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists.

Caption: GPR40 signaling pathway initiated by this compound.

Caption: Experimental workflow for this compound evaluation.

References

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and In-Depth Pharmacological Profile of Tug-469: A Potent and Selective FFA1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Tug-469, a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has emerged as a significant tool compound for studying the role of FFA1 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.

Introduction

The free fatty acid receptor 1 (FFA1) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1] The development of synthetic agonists for FFA1 offers the potential for glycemic control with a reduced risk of hypoglycemia. This compound was identified through a focused medicinal chemistry effort to develop potent and selective FFA1 agonists.

Discovery of this compound: A Structure-Activity Relationship (SAR) Approach

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives. The research aimed to optimize the potency and selectivity of lead compounds for the FFA1 receptor.

The starting point for the development of this compound was a lead compound that showed modest activity at the FFA1 receptor. The SAR exploration focused on modifications of the central linker and the terminal aromatic ring of the dihydrocinnamic acid scaffold. A key finding was that a methyleneamino linker was preferred for compounds with larger aromatic substituents, as it conferred higher potency. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a highly potent and selective FFA1 agonist.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process. A key reaction in the synthesis is a Suzuki coupling to form the biaryl core of the molecule. The general synthetic route involves the coupling of a protected aminophenylpropanoic acid derivative with a suitable boronic acid.

While a detailed, step-by-step protocol is proprietary to the discovering laboratories, the key transformation involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. This is a widely used and robust method in medicinal chemistry for the construction of carbon-carbon bonds.

Pharmacological Profile of this compound

This compound is a potent and selective agonist of the FFA1 receptor. Its pharmacological activity has been characterized in a variety of in vitro and in vivo systems.

In Vitro Activity

The in vitro potency and selectivity of this compound have been determined using several cell-based assays.

| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |

| EC50 | 19 nM | Human FFA1 | Calcium Mobilization | 1321N1 | |

| pEC50 | 7.73 | Human FFA1 | Not Specified | Not Specified | |

| Selectivity | >200-fold | FFA1 vs FFA4 | Not Specified | Not Specified | |

| EC50 (FFA4) | 4.4 µM | Human FFA4 | Not Specified | Not Specified |

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in a mouse model of pre-diabetes. A single intraperitoneal administration of this compound significantly improved glucose tolerance.

| Parameter | Value | Animal Model | Effect | Reference |

| Dose | 5 mg/kg | Pre-diabetic NZO mice | Significantly improved glucose tolerance | |

| Administration | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Reduced blood glucose levels after glucose challenge |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the FFA1 receptor. FFA1 is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

References

Tug-469: A Potent FFA1 Agonist for Amplifying Glucose-Stimulated Insulin Secretion

A Technical Guide for Researchers and Drug Development Professionals

Tug-469 has emerged as a significant research tool and potential therapeutic candidate in the field of type 2 diabetes. This synthetic small molecule is a potent and selective full agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by mimicking the action of endogenous medium and long-chain free fatty acids, which are the natural ligands for FFA1. The activation of FFA1 by this compound in pancreatic β-cells initiates a cascade of intracellular events that potentiate the effects of elevated glucose levels on insulin release. This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic medications.

The primary signaling pathway involves the coupling of FFA1 to the Gq/11 G protein. This activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules.

Furthermore, FFA1 activation may also indirectly influence insulin secretion through the incretin system. FFA1 is expressed in enteroendocrine cells of the gastrointestinal tract and has been reported to mediate the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones, in turn, act on pancreatic β-cells to enhance insulin secretion.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Cell Line/System | Conditions | Reference |

| pEC50 (FFA1 agonism) | 7.83 ± 0.04 | 1321N1 cells expressing FFA1 | 0.05% BSA | |

| 7.35 ± 0.03 | 1321N1 cells expressing FFA1 | 0.5% BSA | ||

| Selectivity | >200-fold for FFA1 over FFA4 | Recombinant cell-based assays | Not specified | |

| Insulin Secretion | 55% amplification of GSIS | INS-1E rat β-cell line | 12 mM glucose | |

| Maximally stimulated at 3 and 10 µmol/L | INS-1E cells | High glucose | ||

| In Vivo Efficacy | Significantly improved glucose tolerance | Pre-diabetic New Zealand obese (NZO) mice | 5 mg/kg, intraperitoneal administration |

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Caption: Signaling pathway of this compound in pancreatic β-cells.

Caption: A typical experimental workflow for an in vitro insulin secretion assay.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol is a generalized representation based on common methodologies for assessing glucose-stimulated insulin secretion in response to a test compound.

1. Cell Culture and Seeding:

-

Culture a suitable pancreatic β-cell line, such as INS-1E, under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin) in a humidified atmosphere of 5% CO2 at 37°C.

-

Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer.

2. Pre-incubation:

-

The day of the experiment, gently wash the cells twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

3. Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing either a low (e.g., 2.5 mM) or high (e.g., 12-20 mM) concentration of glucose.

-

To the appropriate wells, add this compound at various concentrations. Include vehicle control wells (e.g., DMSO).

-

Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

4. Sample Collection and Analysis:

-

Following incubation, collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of insulin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration.

1. Cell Preparation:

-

Seed cells (e.g., 1321N1 cells recombinantly expressing FFA1 or a pancreatic β-cell line) into black-walled, clear-bottom 96-well plates.

-

Allow the cells to adhere and grow to the desired confluency.

2. Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C, according to the dye manufacturer's protocol.

3. Assay Procedure:

-

After loading, wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject this compound at various concentrations into the wells.

-

Immediately and continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

4. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Calculate the response over baseline for each concentration of this compound.

-

Plot the data as a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA1 in glucose homeostasis. Its ability to potentiate glucose-stimulated insulin secretion in a glucose-dependent manner highlights the therapeutic potential of targeting FFA1 for the treatment of type 2 diabetes. The provided data, signaling pathway, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic utility and safety profile of FFA1 agonists like this compound.

References

- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

The Structural Activity Relationship of Tug-469: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective full agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2] This makes it an attractive therapeutic target for the treatment of type 2 diabetes. This compound emerged from a focused structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives, demonstrating significant potential for glycemic control. This guide provides an in-depth technical overview of the SAR of this compound, including quantitative data, detailed experimental methodologies, and a visualization of its signaling pathway.

Chemical Structure of this compound

The chemical structure of this compound, 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, is presented below.

Chemical Formula: C₂₃H₂₃NO₂ Molecular Weight: 345.44 g/mol

Core Structural Features and SAR Insights

The SAR studies leading to the discovery of this compound focused on optimizing a lead compound based on a para-substituted dihydrocinnamic acid moiety. The key findings from these studies are summarized below.

The Central Linker

A critical determinant of potency in this series of compounds was the nature of the central linker connecting the biphenyl moiety to the phenylpropanoic acid core. The SAR data revealed that a methyleneamine linker afforded higher potency in larger compounds like this compound, whereas a methyleneoxy linker was preferable for smaller analogs.

The Biphenyl Moiety

The substitution pattern on the biphenyl group also significantly influenced agonist activity. The presence of a methyl group at the 2'-position of the biphenyl ring was found to be optimal for high potency.

The Dihydrocinnamic Acid Moiety

The para-substituted dihydrocinnamic acid core serves as the acidic head group, which is a common feature among many FFA1 agonists. This acidic moiety is crucial for interaction with the receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and related analogs from the foundational study by Christiansen et al. (2010). The activity is presented as pEC₅₀ values, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

Table 1: Impact of the Central Linker on FFA1 Agonist Potency

| Compound | Central Linker | R | pEC₅₀ (hFFA1) |

| This compound (29) | -CH₂NH- | 2'-methylbiphenyl-3-yl | 7.46 ± 0.06 |

| 28 | -CH₂O- | 2'-methylbiphenyl-3-yl | 6.58 ± 0.09 |

| GW9508 | -CH₂O- | 4-hexyloxyphenyl | 7.06 ± 0.11 |

| 1 | -CH₂O- | phenyl | 6.08 ± 0.15 |

Data sourced from Christiansen et al., ACS Medicinal Chemistry Letters, 2010.

Table 2: Potency and Selectivity of this compound

| Compound | Target | EC₅₀ (nM) | pEC₅₀ |

| This compound | hFFA1 | 19 | 7.73 |

| hFFA4 | 4400 | 5.36 | |

| GW9508 | hFFA1 | - | 7.06 ± 0.11 |

| TAK-875 | hFFA1 | - | - |

Data compiled from MedchemExpress and Urban et al., Naunyn-Schmiedebergs Archives of Pharmacology, 2013. This compound demonstrates over 200-fold selectivity for FFA1 over the related free fatty acid receptor 4 (FFA4).

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like FFA1.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human FFA1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: Test compounds, including this compound and controls, are prepared in the assay buffer. The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Signal Detection: Baseline fluorescence is measured before the automated addition of the compounds. The fluorescence intensity is then monitored over time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine EC₅₀ values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.

Objective: To provide a real-time, integrated readout of cellular signaling events following FFA1 activation.

Methodology:

-

Cell Plating: 1321N1 cells stably expressing human FFA1 are seeded onto fibronectin-coated resonant waveguide grating biosensor microplates.

-

Cell Culture: Cells are cultured overnight to form a confluent monolayer.

-

Assay Procedure: The cell plate is placed in a DMR instrument (e.g., Epic® system). A baseline optical signal is established.

-

Compound Stimulation: Test compounds are added to the wells, and the change in the resonant wavelength is monitored in real-time. This change, measured in picometers (pm), reflects the redistribution of cellular mass.

-

Data Analysis: The DMR signal is plotted against time to generate kinetic response profiles. Dose-response curves are constructed from the peak response to determine pEC₅₀ values.

In Vivo Glucose Tolerance Test

This animal model is used to assess the effect of this compound on glycemic control.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

-

Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are often used.

-

Fasting: Mice are fasted overnight prior to the experiment.

-

Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered i.p.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance in this compound-treated mice compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the FFA1 signaling pathway and a typical experimental workflow for evaluating FFA1 agonists.

References

Tug-469: A Potent and Selective Chemical Probe for Free Fatty Acid Receptor 1 (FFAR1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Situated predominantly on pancreatic β-cells, FFAR1 activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for glycemic control with a reduced risk of hypoglycemia. Tug-469 is a potent and selective synthetic agonist of FFAR1, making it an invaluable tool for elucidating the receptor's physiological roles and for the development of novel anti-diabetic therapeutics.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its engagement of FFAR1-mediated signaling pathways.

Pharmacological Profile of this compound

This compound is characterized by its high potency and selectivity for FFAR1. It acts as a full agonist, effectively mimicking the action of endogenous fatty acid ligands.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| EC50 | 19 nM | Human FFAR1 | |

| 462 nM | Rat INS-1 cells (impedance-based assay) | ||

| 250 nM | Human FFAR1 (in the presence of 2.5% albumin) | ||

| pEC50 | 7.73 | Human FFAR1 | |

| Selectivity | >200-fold vs. FFAR4 (EC50 = 4.4 µM) | Human | |

| Off-Target Activity | No significant activity at FFA2 (GPR43) or FFA3 (GPR41) | ||

| No significant agonist activity at 1 µM on PPARγ |

FFAR1 Signaling Pathways Activated by this compound

Activation of FFAR1 by this compound initiates a cascade of intracellular signaling events that culminate in the potentiation of insulin secretion and other cellular responses. The primary signaling pathway involves the coupling of FFAR1 to the Gq/11 family of G proteins.

Canoncial Gq/11 Signaling Pathway

Caption: FFAR1 signaling cascade initiated by this compound.

Upon binding of this compound, FFAR1 activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.

ERK1/2 Signaling Pathway

This compound has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of ERK1/2 appears to be independent of the insulin secretion pathway but plays a crucial role in protecting pancreatic β-cells from palmitate-induced apoptosis. This suggests a dual mechanism of action for FFAR1 agonists, not only enhancing insulin secretion but also promoting β-cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a chemical probe for FFAR1.

In Vitro Assays

1. Calcium Mobilization Assay

This assay is used to determine the potency of FFAR1 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

-

Cell Line: 1321N1 cells recombinantly expressing human FFAR1.

-

Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Protocol:

-

Seed 1321N1-hFFAR1 cells into a 96-well black, clear-bottom plate and culture overnight.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings.

-

Record the maximum fluorescence response for each concentration.

-

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

2. Insulin Secretion Assay

This assay quantifies the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.

-

Cell Line: Rat insulinoma INS-1 cells.

-

Reagents:

-

This compound stock solution.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

-

Insulin ELISA kit.

-

-

Protocol:

-

Plate INS-1 cells and allow them to adhere.

-

Wash the cells with a glucose-free buffer.

-

Pre-incubate the cells in KRBH buffer with a low glucose concentration for 1-2 hours.

-

Replace the buffer with fresh KRBH buffer containing low (basal) or high (stimulatory) glucose, with or without various concentrations of this compound. A typical concentration of this compound used is 5 µM.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Collect the supernatant.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Normalize the insulin secretion data to the total protein content of the cells in each well.

-

In Vivo Studies

1. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test evaluates the in vivo efficacy of this compound in improving glucose tolerance.

-

Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.

-

Reagents:

-

This compound formulation: Dissolved in dimethyl sulfoxide (DMSO) at 66.7 mg/ml, then diluted in sterile 0.9% NaCl containing 0.5% (w/v) Tween® 20 to a final concentration of 0.5 mg/ml.

-

Sterile 40% glucose solution.

-

-

Protocol:

-

Fast the mice for 6 hours prior to the experiment.

-

Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.).

-

After 1 hour, collect a baseline blood sample from the tail vein.

-

Administer a glucose challenge (e.g., 2.5 g/kg) via i.p. injection.

-

Collect blood samples at various time points post-glucose administration (e.g., 30, 60, 90, 120, and 180 minutes).

-

Measure blood glucose levels using a glucometer.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This compound stands out as a highly potent and selective chemical probe for FFAR1. Its well-characterized pharmacological profile and demonstrated in vitro and in vivo activities make it an indispensable tool for researchers in the fields of diabetes, metabolism, and GPCR biology. The detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to further explore the therapeutic potential of FFAR1 agonism. The dual action of enhancing glucose-stimulated insulin secretion and promoting β-cell survival underscores the promise of targeting FFAR1 for the treatment of type 2 diabetes.

References

- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

Tug-469: A Deep Dive into its Effects on Pancreatic Beta-Cell Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tug-469 has emerged as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] This receptor is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[2][3] As such, FFA1 agonists like this compound represent a promising therapeutic avenue for the treatment of type 2 diabetes mellitus, offering the potential for glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the effects of this compound on pancreatic beta-cell function, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and effects of this compound on pancreatic beta-cell function based on in vitro studies.

Table 1: Potency and Selectivity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (FFA1) | 1321N1 (recombinant) | 17 nM | |

| Potency vs. GW9508 | 1321N1 (recombinant) | 1.7 to 3.0 times higher | |

| Selectivity (FFA1 vs. FFA4) | 1321N1 (recombinant) | > 200-fold |

Table 2: Effects of this compound on Insulin Secretion and Cell Viability

| Parameter | Cell Line | Condition | Effect | Reference |

| Insulin Secretion | INS-1E | 12 mM Glucose | 55% amplification of GSIS | |

| Insulin Secretion | INS-1E | Low Glucose | No effect | |

| Apoptosis | INS-1E | Palmitate-induced | Reduced apoptosis |

Signaling Pathways and Mechanism of Action

This compound exerts its effects on pancreatic beta-cells primarily through the activation of the FFA1/GPR40 receptor, which is coupled to the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the potentiation of glucose-stimulated insulin secretion.

Gq/11-PLC-IP3-Ca2+ Pathway

Activation of FFA1 by this compound leads to the activation of the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial rise in intracellular Ca2+ is a key event in the signaling cascade.

References

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Tug-469: A Technical Guide Beyond FFA1

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of Tug-469 beyond its primary target, the Free Fatty Acid Receptor 1 (FFA1/GPR40). Designed for researchers, scientists, and drug development professionals, this document collates available quantitative data, details key experimental methodologies for off-target assessment, and visualizes the known signaling pathways. While this compound is recognized as a potent and highly selective FFA1 agonist, a thorough understanding of its interactions with other cellular components is critical for a comprehensive safety and efficacy evaluation.

Executive Summary

This compound is a well-characterized agonist of FFA1, a G protein-coupled receptor (GPCR) that enhances glucose-stimulated insulin secretion, positioning it as a therapeutic candidate for type 2 diabetes.[1][2] Extensive in vitro studies have demonstrated its high potency and selectivity for FFA1. However, like any small molecule, the potential for off-target interactions exists. This guide focuses on the known and potential cellular targets of this compound beyond FFA1, with a primary focus on the Free Fatty Acid Receptor 4 (FFA4/GPR120), the most significant identified off-target. Additionally, this guide addresses other related receptors and discusses the broader context of safety pharmacology profiling for FFA1 agonists.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been primarily characterized against other members of the free fatty acid receptor family. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound on FFA1 and FFA4

| Target | Agonist Activity (EC50) |

| FFA1 (GPR40) | 19 nM |

| FFA4 (GPR120) | 4.4 µM |

This data indicates that this compound is over 200-fold more selective for FFA1 than for FFA4.

Table 2: Selectivity Profile of this compound Against Related Receptors

| Target | Activity at 1 µM |

| FFA2 (GPR43) | No significant activity |

| FFA3 (GPR41) | No significant activity |

| PPARγ | No significant agonist activity |

Known Off-Target Signaling Pathways

Both FFA1 and its primary off-target, FFA4, are Gq/11-coupled GPCRs. Upon agonist binding, they activate a canonical signaling cascade resulting in the mobilization of intracellular calcium. This shared pathway underscores the importance of the high selectivity of this compound to ensure targeted therapeutic action.

Experimental Protocols for Off-Target Characterization

The following are detailed methodologies for key in vitro assays used to determine the selectivity and off-target profile of compounds like this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the functional activity of compounds on Gq/11-coupled receptors like FFA1 and FFA4.

Methodology:

-

Cell Culture: Cells (e.g., 1321N1 or HEK293) stably or transiently expressing the receptor of interest (e.g., human FFA4) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 1 hour at 37°C.[3][4] Pluronic F-127 is often included to aid dye solubilization. Probenecid may be added to prevent dye extrusion.

-

Compound Addition and Measurement: After incubation, the loading solution is removed, and cells are washed with an assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is used to calculate the response to the compound. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

Impedance-Based Assay

Impedance-based assays provide a non-invasive, label-free method to monitor real-time cellular responses to receptor activation, which often involves changes in cell morphology and adhesion.

Methodology:

-

Plate Preparation and Seeding: A background reading is taken on a specialized microelectronic plate (E-Plate). Cells expressing the target receptor are then seeded into the wells.

-

Cell Monitoring: The plate is placed in the xCELLigence instrument inside an incubator, and cell adhesion, spreading, and proliferation are monitored in real-time by measuring the electrical impedance. This is recorded as a unitless parameter called the Cell Index.

-

Compound Addition: Once the cells form a stable monolayer, indicated by a plateau in the Cell Index, this compound is added at various concentrations.

-

Data Acquisition: The instrument continues to record the Cell Index in real-time. GPCR activation typically leads to rapid, transient changes in the Cell Index, reflecting alterations in cell morphology.

-

Data Analysis: The kinetic response is analyzed, and a specific time point representing the peak response is selected. The Cell Index values at this time point are used to generate dose-response curves and calculate EC50 values.

Broader Safety Pharmacology and Future Directions

While the current data points to a favorable selectivity profile for this compound, comprehensive off-target screening is a critical step in preclinical drug development. The high lipophilicity of some FFA1 agonists has been linked to off-target effects and potential toxicity. Therefore, assessing this compound against a broad panel of receptors, ion channels, transporters, and enzymes is recommended to de-risk its clinical progression.

Standard safety pharmacology panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen44), typically include targets known to be associated with adverse drug reactions. These panels provide a systematic way to identify potential liabilities early in the discovery process. Key target families usually included are:

-

GPCRs: To identify unintended interactions with other signaling pathways.

-

Ion Channels: Particularly hERG, to assess the risk of cardiac arrhythmias.

-

Kinases: To check for unintended modulation of cell growth and signaling pathways.

-

Nuclear Receptors: To rule out unwanted effects on gene expression.

-

Transporters: To identify potential for drug-drug interactions.

A comprehensive safety assessment of this compound would involve screening against such a panel to confirm its clean profile and support its continued development as a selective FFA1 agonist for the treatment of type 2 diabetes.

References

Pharmacological Profile of Tug-469: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Tug-469, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This compound has emerged as a significant research tool and a potential therapeutic candidate for type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.

Core Mechanism of Action

This compound is a small molecule agonist that selectively binds to and activates the Free Fatty Acid Receptor 1 (FFA1). FFA1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. The activation of FFA1 by this compound in pancreatic β-cells initiates a signaling cascade through the Gq/11 pathway, leading to the mobilization of intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different assays and in comparison to other known FFA1 agonists.

| Parameter | This compound | GW9508 | TAK-875 | Reference |

| EC50 (FFA1, Calcium Mobilization) | 19 nM | - | - | [1][2] |

| pEC50 (hFFA1) | 7.73 | - | - | [1] |

| Potency vs. GW9508 (in vitro) | 1.7 to 3.0-fold higher | - | - | [3][4] |

| Potency vs. GW9508 (INS-1 cells) | 3.7-fold more potent | - | - | |

| Selectivity (FFA1 vs. FFA4) | >200-fold | ~7-fold | ~58-fold | |

| FFA4 Activity | Partial agonist | - | - |

Table 1: In Vitro Potency and Selectivity of this compound.

| Parameter | Value | Conditions | Reference |

| EC50 (Calcium Mobilization, no albumin) | 17 nM | - | |

| EC50 (Calcium Mobilization, 2.5% albumin) | 250 nM | 15-fold reduction in potency |

Table 2: Effect of Serum Albumin on this compound Potency.

| Study Type | Animal Model | Dose | Effect | Reference |

| In Vivo Efficacy | Pre-diabetic New Zealand Obese (NZO) mice | 5 mg/kg (single dose) | Significantly improved glucose tolerance |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathway of this compound at FFA1

This compound activates FFA1, which canonically couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade culminating in the potentiation of insulin secretion.

Caption: this compound mediated FFA1 signaling pathway.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological characterization of this compound are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1 activation by this compound.

-

Cell Line: 1321N1 cells recombinantly expressing FFA1.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and reference compounds (e.g., GW9508) serially diluted.

-

-

Protocol:

-

Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Load cells with the fluorescent calcium dye for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add this compound or reference compounds at various concentrations.

-

Immediately measure the fluorescence intensity over time to detect the calcium flux.

-

Data is typically expressed as the peak fluorescence response over baseline.

-

Caption: Workflow for Calcium Mobilization Assay.

2. cAMP Assay

This assay is used to determine the selectivity of this compound by assessing its effect on Gs or Gi coupled receptors, such as FFA4, where changes in cyclic adenosine monophosphate (cAMP) levels are measured.

-

Cell Line: 1321N1 cells recombinantly expressing FFA4.

-

Reagents:

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels for Gi-coupled receptor assessment).

-

This compound and reference compounds.

-

-

Protocol:

-

Seed cells in a suitable microplate and culture.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptor analysis, stimulate cells with forskolin.

-

Add this compound or reference compounds.

-

Incubate for a specified time at room temperature.

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

-

3. Impedance-Based Assay

This label-free assay measures changes in cellular morphology and adhesion upon GPCR activation, providing an integrated readout of cellular response.

-

Cell Line: Rat insulinoma INS-1 cells (natively expressing FFA1).

-

Equipment: Real-time cell analysis system (e.g., xCELLigence).

-

Protocol:

-

Seed INS-1 cells in specialized microplates containing gold microelectrodes (E-plates).

-

Allow cells to attach and grow, monitoring impedance until a stable baseline is achieved.

-

Add this compound or reference compounds.

-

Continuously monitor the cell index, an arbitrary unit reflecting cellular impedance, in real-time.

-

The change in cell index over time reflects the cellular response to FFA1 activation.

-

In Vivo Assay

1. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test evaluates the in vivo efficacy of this compound in improving glucose disposal in a pre-diabetic animal model.

-

Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.

-

Reagents:

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in 0.9% NaCl with 0.5% Tween® 20).

-

Sterile glucose solution (e.g., 40%).

-

-

Protocol:

-

Fast mice for 6 hours prior to the experiment.

-

Administer this compound (5 mg/kg) or vehicle via i.p. injection.

-

After 1 hour, administer a glucose challenge (2.5 g/kg) via i.p. injection.

-

Collect blood samples from the tail vein at 0, 30, 60, 90, 120, and 180 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

-

The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

-

Caption: Workflow for Intraperitoneal Glucose Tolerance Test.

Conclusion

This compound is a highly potent and selective FFA1 agonist with demonstrated in vitro and in vivo efficacy. Its ability to enhance glucose-stimulated insulin secretion through the Gq signaling pathway makes it a valuable tool for diabetes research and a promising scaffold for the development of novel anti-diabetic therapeutics. The detailed pharmacological profile and experimental methodologies presented in this guide offer a comprehensive resource for researchers in the field.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Label-free impedance-based whole cell assay to study GPCR pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

Methodological & Application

Application Notes and Protocols for Testing Tug-469 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin secretion (GSIS).[1][3] This makes this compound a promising candidate for the development of therapeutics for type 2 diabetes mellitus. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively binds to and activates FFA1, a Gq protein-coupled receptor. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca2+ levels. This elevation in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.

Signaling Pathway of this compound

References

Application Notes and Protocols for the Use of Tug-469 in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). Activation of FFA1 by agonists like this compound has been shown to improve glucose tolerance in preclinical models of type 2 diabetes, making it a promising therapeutic target. These application notes provide detailed protocols and data for the use of this compound in diabetic mouse models, specifically focusing on its effects on glucose homeostasis.

Mechanism of Action: FFA1 Signaling Pathway

This compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner. Upon binding to the FFA1 receptor, it activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

In Vivo Efficacy in a Diabetic Mouse Model

Animal Model

The New Zealand Obese (NZO) mouse is a polygenic model of obesity and type 2 diabetes. Male NZO mice develop obesity, hyperinsulinemia, and impaired glucose tolerance, making them a suitable model for studying the effects of anti-diabetic compounds.[1]

Experimental Design

Pre-diabetic male NZO mice (180-220 days old) were fasted for 6 hours prior to the experiment. A single dose of this compound (5 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection. An intraperitoneal glucose tolerance test (IPGTT) was then performed.[1]

Data Presentation

The following table summarizes the representative blood glucose levels during an IPGTT in NZO mice treated with this compound. The data demonstrates a significant improvement in glucose tolerance at 60 and 90 minutes post-glucose challenge.

| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (5 mg/kg) (mg/dL) |

| 0 (Baseline) | 150 ± 10 | 148 ± 12 |

| 30 | 450 ± 25 | 400 ± 20 |

| 60 | 400 ± 20 | 300 ± 18 |

| 90 | 300 ± 15 | 220 ± 15 |

| 120 | 200 ± 12 | 180 ± 10 |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM and are representative based on published findings.[1]

Experimental Protocols

Preparation of this compound Formulation

-

Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL.

-

Working Solution: On the day of the experiment, dilute the stock solution in a vehicle of sterile 0.9% saline containing 0.5% (w/v) Tween® 80 to a final concentration of 0.5 mg/mL. Ensure the solution is well-mixed before administration.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Preparation:

-

House male NZO mice (180-220 days old) under standard laboratory conditions.

-

Fast the mice for 6 hours with free access to water.

-

-

Baseline Blood Glucose:

-

At the end of the fasting period, obtain a baseline blood sample (Time 0) from the tail vein.

-

Measure blood glucose using a calibrated glucometer.

-

-

This compound Administration:

-

Administer the prepared this compound solution (5 mg/kg) or vehicle intraperitoneally.

-

-

Glucose Challenge:

-

30 minutes after this compound or vehicle administration, administer a 20% glucose solution (in sterile saline) intraperitoneally at a dose of 2 g/kg body weight.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Calculate the mean blood glucose levels for each group at each time point.

-

Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the glucose tolerance curves between the treatment and vehicle groups. The area under the curve (AUC) can also be calculated and compared using a t-test.

-

Conclusion

This compound demonstrates significant efficacy in improving glucose tolerance in a pre-diabetic mouse model. The provided protocols and data serve as a valuable resource for researchers investigating FFA1 agonists for the treatment of type 2 diabetes. Careful adherence to the experimental procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Tug-469 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][2] It is a valuable tool for studying the role of FFA1 in various physiological processes, particularly in the context of metabolic diseases like type 2 diabetes. This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells by activating FFA1.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on recommended concentrations and key experimental workflows.

Mechanism of Action

This compound selectively binds to and activates FFA1, a G protein-coupled receptor (GPCR). Upon activation, FFA1 couples primarily through the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a key signal that potentiates glucose-stimulated insulin secretion in pancreatic β-cells.

Caption: this compound signaling pathway via FFA1/GPR40 activation.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available literature, a general concentration range of 10 nM to 10 µM is recommended for most in vitro cellular assays.

| Parameter | Value | Reference |

| EC50 | 19 nM | [1] |

| Recommended Cellular Use | Up to 1 µM | |

| Insulin Secretion (INS-1 cells) | 5 µM | |

| General In Vitro Efficacy | 0 - 10 µM | |

| Selectivity (FFA1 vs FFA4) | >200-fold |

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.

Caption: Experimental workflow for a calcium mobilization assay.

Materials:

-

Cells expressing FFA1 (e.g., INS-1, CHO-K1 cells stably expressing human FFA1)

-

96-well black, clear-bottom cell culture plates

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with an injection system

Procedure:

-